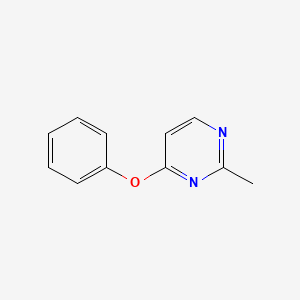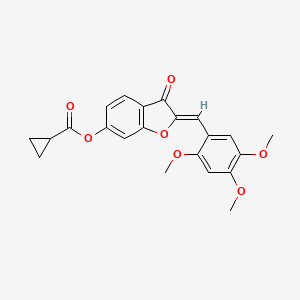![molecular formula C20H14O6 B6503134 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 855774-17-3](/img/structure/B6503134.png)
7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the class of bichromenes. Bichromenes are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy groups at the 7’ and 8’ positions and the dione functionality at the 2,2’ positions contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to target cancer cells, particularly those involved in chronic myeloid leukemia .
Mode of Action
It’s known that similar compounds exert their effects by interacting with cancer cells and inducing cell cycle arrest . This prevents the cells from entering mitosis, thereby inhibiting their proliferation .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle and cytokine production . They can upregulate the production of cytokines IL-6 and IL-12/2, which play crucial roles in immune response .
Result of Action
The 7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione compound has been shown to exert noteworthy cytotoxic effects against K562 cells, a chronic myeloid leukemia cell line . It inhibits the clonal proliferation of these cells while displaying minimal toxicity to normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxy-substituted benzaldehydes with chromene derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to diol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted bichromenes, quinones, and diols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-4-methyl-2H-chromen-2-one
- 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one
- 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Uniqueness
7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is unique due to its bichromene structure, which imparts distinct chemical and physical properties. The presence of methoxy groups and the dione functionality contribute to its reactivity and potential applications. Compared to similar compounds, it offers a unique combination of structural features that make it valuable for specific research and industrial applications.
Properties
IUPAC Name |
8-methoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-23-12-6-7-13-14(10-18(21)25-17(13)9-12)15-8-11-4-3-5-16(24-2)19(11)26-20(15)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFGPFBSJZYJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B6503056.png)
![4-phenoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503062.png)
![1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503068.png)
![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6503071.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503085.png)
![1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6503089.png)
![(2Z)-6-methoxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503092.png)
![3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503112.png)
![1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503119.png)
![3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503129.png)

![1-[(4-fluorophenyl)methyl]-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503141.png)
![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)
